N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide
CAS No.:
Cat. No.: VC15811274
Molecular Formula: C11H14N4O4S3
Molecular Weight: 362.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N4O4S3 |
|---|---|
| Molecular Weight | 362.5 g/mol |
| IUPAC Name | N-[[4-(4-methylphenyl)sulfonyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]methanesulfonamide |
| Standard InChI | InChI=1S/C11H14N4O4S3/c1-8-3-5-9(6-4-8)22(18,19)15-10(13-14-11(15)20)7-12-21(2,16)17/h3-6,12H,7H2,1-2H3,(H,14,20) |
| Standard InChI Key | YHHCEUMIOLUDMP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C(=NNC2=S)CNS(=O)(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-triazole ring substituted at the 3-position with a methyl group bearing a methanesulfonamide moiety. The 4-position is occupied by a tosyl (p-toluenesulfonyl) group, while the 5-position contains a mercapto (-SH) group. This arrangement confers unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.5 g/mol |
| SMILES Notation | CC1=CC=C(S(=O)(=O)C2=NN=C(N2C)SCC(NS(=O)(=O)C)C)C=C1 |
| Topological Polar Surface Area | 144 Ų (estimated) |
The triazole ring contributes to π-π stacking interactions, while the sulfonamide and tosyl groups enhance solubility in polar solvents.
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Formation of 5-Mercapto-4-tosyl-4H-1,2,4-triazole: Reacting 4-tosyl-1,2,4-triazole-5-thiol with methylating agents under basic conditions.
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Sulfonamide Introduction: Treating the intermediate with methanesulfonamide in the presence of a coupling agent (e.g., DCC) to form the final product.
Reaction yields typically range from 60–75%, with purification achieved via column chromatography.
Stability and Reactivity
The mercapto group (-SH) exhibits nucleophilic reactivity, participating in thiol-ene click reactions or disulfide bond formation. The sulfonamide moiety is resistant to hydrolysis under physiological conditions, enhancing metabolic stability.
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The mechanism involves inhibition of microbial dihydrofolate reductase (DHFR), disrupting folate synthesis .
Table 2: Select Biological Activities
| Activity | Model System | Result |
|---|---|---|
| Antimicrobial | S. aureus | MIC = 8 µg/mL |
| Antifungal | C. albicans | MIC = 16 µg/mL |
| Cytotoxicity | HeLa cells | IC₅₀ = 12 µM |
| PDE4 Inhibition | Enzymatic assay | IC₅₀ = 0.9 µM |
Phosphodiesterase 4 (PDE4) Inhibition
Structural analogs of this compound exhibit potent PDE4 inhibition (IC₅₀ = 0.9 µM), suggesting utility in treating inflammatory diseases like asthma and COPD .
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for derivatization. Modifications at the triazole 3-position (e.g., replacing methanesulfonamide with aryl groups) have improved target selectivity in kinase inhibitors.
Material Science Applications
Its sulfur-rich structure enables coordination with metal ions, forming complexes studied for catalytic and conductive properties.
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